4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline 4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline
Brand Name: Vulcanchem
CAS No.: 423150-86-1
VCID: VC7063655
InChI: InChI=1S/C17H18N2O/c1-3-11(2)13-6-9-16-15(10-13)19-17(20-16)12-4-7-14(18)8-5-12/h4-11H,3,18H2,1-2H3
SMILES: CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N
Molecular Formula: C17H18N2O
Molecular Weight: 266.344

4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline

CAS No.: 423150-86-1

Cat. No.: VC7063655

Molecular Formula: C17H18N2O

Molecular Weight: 266.344

* For research use only. Not for human or veterinary use.

4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline - 423150-86-1

Specification

CAS No. 423150-86-1
Molecular Formula C17H18N2O
Molecular Weight 266.344
IUPAC Name 4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline
Standard InChI InChI=1S/C17H18N2O/c1-3-11(2)13-6-9-16-15(10-13)19-17(20-16)12-4-7-14(18)8-5-12/h4-11H,3,18H2,1-2H3
Standard InChI Key HMWNYDODKXTURV-UHFFFAOYSA-N
SMILES CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazole heterocycle fused to an aniline group, with a sec-butyl (butan-2-yl) substituent at the 5-position of the benzoxazole ring. The IUPAC name, 4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline, reflects this arrangement . Key structural attributes include:

  • Benzoxazole Core: A planar, aromatic system comprising fused benzene and oxazole rings, contributing to π-π stacking interactions and electronic delocalization .

  • Butan-2-yl Group: A branched alkyl chain at position 5, enhancing lipophilicity and potentially influencing membrane permeability in biological systems.

  • Aniline Moiety: A para-aminophenyl group at position 2, enabling participation in hydrogen bonding and electrophilic substitution reactions .

The 3D conformation, accessible via PubChem’s interactive model, reveals a non-planar geometry due to steric hindrance from the sec-butyl group .

Physicochemical Characteristics

Critical properties derived from experimental and computational data include:

PropertyValueSource
Molecular Weight266.34 g/mol
Density1.257 g/cm³
Boiling Point361.4°C at 760 mmHg
Flash Point172.4°C
Vapor Pressure2.08 × 10⁻⁵ mmHg at 25°C
LogP (Partition Coefficient)3.658

The relatively high logP value indicates significant hydrophobicity, suggesting preferential partitioning into lipid membranes . This property may underlie its biological activity, as observed in structurally similar benzoxazole derivatives.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]aniline typically involves multi-step organic reactions:

  • Formation of the Benzoxazole Core:

    • Condensation of 2-aminophenol derivatives with carboxylic acid derivatives or their equivalents. For example, reaction of 5-(butan-2-yl)-2-aminophenol with an appropriate acylating agent forms the oxazole ring.

    • Cyclodehydration under acidic or thermal conditions completes the benzoxazole structure .

  • Introduction of the Aniline Group:

    • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzoxazoles and aryl boronic acids.

    • Direct amination of halogenated precursors using ammonia or amine sources under catalytic conditions .

Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity, as demonstrated for analogous benzoxazoles.

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

  • Aniline Group:

    • Diazotization: Forms diazonium salts under nitrous acid, enabling subsequent coupling reactions to synthesize azo dyes or bioconjugates .

    • Acetylation: Reacts with acetic anhydride to yield acetamide derivatives, modifying solubility and bioactivity.

  • Benzoxazole Ring:

    • Electrophilic Substitution: The electron-rich aromatic system undergoes nitration or sulfonation at the 4- and 7-positions .

    • Nucleophilic Attack: The oxazole’s nitrogen can participate in alkylation or acylation reactions.

  • Butan-2-yl Substituent:

    • Oxidation: Tertiary C-H bonds may undergo oxidation to form ketones or alcohols, altering hydrophilicity.

Future Perspectives

Drug Development

The compound’s structural motif aligns with pharmacophores targeting kinase inhibitors and DNA intercalators. Future studies should explore:

  • In Vivo Efficacy: Pharmacokinetic and toxicity profiles in animal models.

  • Structure-Activity Relationships (SAR): Modifications to the butan-2-yl or aniline groups to optimize bioactivity.

Advanced Materials

Incorporating this benzoxazole into conjugated polymers could yield novel semiconductors for flexible electronics. Computational modeling of electronic properties (e.g., HOMO-LUMO gaps) would guide material design.

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